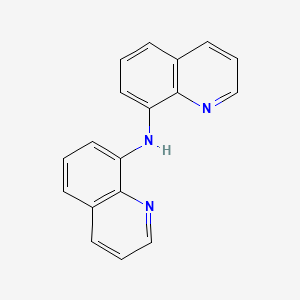![molecular formula C16H15F2NO B11846814 2-[(3,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol CAS No. 827310-56-5](/img/structure/B11846814.png)
2-[(3,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-ol is an organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a 3,5-difluorobenzyl group attached to the tetrahydroisoquinoline core, which includes a hydroxyl group at the 8th position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluorobenzyl bromide and tetrahydroisoquinoline.
Nucleophilic Substitution: The 3,5-difluorobenzyl bromide undergoes a nucleophilic substitution reaction with tetrahydroisoquinoline in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation at the 8th position using a suitable oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Types of Reactions:
Oxidation: The hydroxyl group at the 8th position can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the aromatic ring.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated or reduced aromatic compounds.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
2-(3,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems, including enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 2-(3,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, potentially affecting the release and uptake of neurotransmitters.
相似化合物的比较
2-(3,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxyl group at the 8th position.
2-(3,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-6-ol: Hydroxyl group at the 6th position instead of the 8th.
2-(3,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-one: Ketone group at the 8th position instead of the hydroxyl group.
Uniqueness: The presence of the hydroxyl group at the 8th position in 2-(3,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-ol provides unique chemical reactivity and potential biological activity compared to its analogs. This functional group can participate in hydrogen bonding and other interactions that may enhance its binding affinity to biological targets.
属性
CAS 编号 |
827310-56-5 |
|---|---|
分子式 |
C16H15F2NO |
分子量 |
275.29 g/mol |
IUPAC 名称 |
2-[(3,5-difluorophenyl)methyl]-3,4-dihydro-1H-isoquinolin-8-ol |
InChI |
InChI=1S/C16H15F2NO/c17-13-6-11(7-14(18)8-13)9-19-5-4-12-2-1-3-16(20)15(12)10-19/h1-3,6-8,20H,4-5,9-10H2 |
InChI 键 |
JSBVSPIOEXCIOQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=C1C=CC=C2O)CC3=CC(=CC(=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11846731.png)

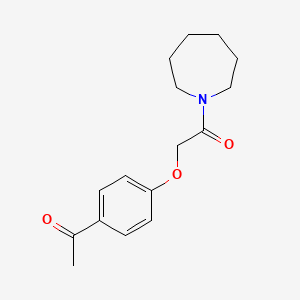
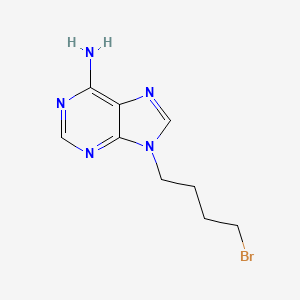
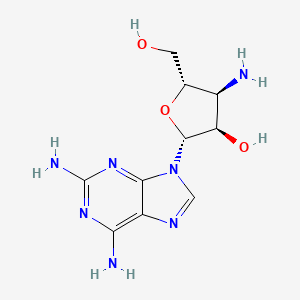

![2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)acetic acid](/img/structure/B11846766.png)

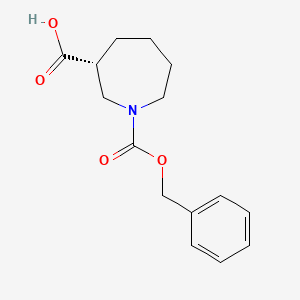

![2-Benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11846781.png)
![Ethyl 3-[(diethylamino)methyl]-1h-indole-2-carboxylate](/img/structure/B11846784.png)

